molecular formula C12H12N4O2 B042158 2-Amino-6-(benzylamino)-3-nitropyridine CAS No. 21626-43-7

2-Amino-6-(benzylamino)-3-nitropyridine

Cat. No.: B042158
CAS No.: 21626-43-7
M. Wt: 244.25 g/mol
InChI Key: RAGAMBSCSBOXBU-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylamino)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with amino, benzylamino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-amino-6-(benzylamino)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylamino)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Amino-6-(benzylamino)-3-aminopyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Amino-6-(benzylamino)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(benzylamino)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the amino groups can form hydrogen bonds or participate in other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(methylamino)-3-nitropyridine: Similar structure but with a methyl group instead of a benzyl group.

    2-Amino-6-(ethylamino)-3-nitropyridine: Similar structure but with an ethyl group instead of a benzyl group.

    2-Amino-6-(phenylamino)-3-nitropyridine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-Amino-6-(benzylamino)-3-nitropyridine is unique due to the presence of the benzylamino group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

6-N-benzyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGAMBSCSBOXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-6-benzylamino-3-nitropyridine was prepared from 2-amino-6-chloro-3-nitropyridine as follows: 2-Amino-6-chloro-3-nitropyridine (17.35 g, 0.10 mol), benzyl amine (Fluka) (10.72 g, 0.10 mol) and powdered potassium carbonate (10.4 g, 0.035 mol) in n-butanol (100 mL) were heated under reflux for 2 hours. The suspension was filtered and after cooling to room temperature the solid was collected by filtration, washed with butanol, and dried at 50 C. in vacuo to give 2-amino-6-benzylamino-3-nitropyridine (22.2 g, 91%, m.p. 145-146 C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.35 g
Type
reactant
Reaction Step Two
Quantity
10.72 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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